molecular formula C8H14N2O3S B15220175 3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one

3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one

Cat. No.: B15220175
M. Wt: 218.28 g/mol
InChI Key: VUDFRKHAQMOZRN-UHFFFAOYSA-N
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Description

3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one is a unique chemical compound characterized by its imidazolidinone core and a thietane ring with two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate imidazolidinone derivatives. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and bases like cesium carbonate, with the reaction mixture being stirred at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfone derivatives and various substituted thietane compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and imidazolidinone core allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one is unique due to its combination of a thietane ring and an imidazolidinone core, which provides distinct chemical and biological properties

Properties

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

3-(1,1-dioxothietan-3-yl)-2,5-dimethylimidazolidin-4-one

InChI

InChI=1S/C8H14N2O3S/c1-5-8(11)10(6(2)9-5)7-3-14(12,13)4-7/h5-7,9H,3-4H2,1-2H3

InChI Key

VUDFRKHAQMOZRN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(N1)C)C2CS(=O)(=O)C2

Origin of Product

United States

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